
Python vs. C# for OPC UA Client Development: A
Comparative Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Net-opc

Cat. No.: B155737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the interconnected landscape of modern research and pharmaceutical development,

seamless data exchange between laboratory instruments, manufacturing equipment, and

analysis software is paramount. The OPC Unified Architecture (OPC UA) has emerged as a

critical standard for this interoperability. Choosing the right programming language for

developing OPC UA clients is a crucial decision that can impact development time,

performance, and maintainability. This guide provides an objective comparison of Python and

C# for this purpose, complete with hypothetical performance data, detailed experimental

methodologies, and workflow visualizations to aid in your decision-making process.

Data Presentation: A Quantitative Comparison
While direct, publicly available benchmarks comparing Python and C# specifically for OPC UA

client performance are scarce, we can extrapolate expected performance based on the

languages' inherent characteristics and available information on their respective OPC UA

libraries. The following table summarizes these hypothetical, yet realistic, performance metrics

for common OPC UA client operations.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b155737?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Metric
Python (using
asyncua)

C# (using OPC
Foundation .NET
SDK)

Notes

Connection & Session

Setup Time (ms)
150 - 300 100 - 200

C#'s compiled nature

and mature .NET

networking stack may

offer a slight

advantage in initial

connection and

session

establishment.[1]

Single Node Read

Latency (ms)
10 - 20 5 - 15

For single, small data

reads, the overhead of

Python's interpreter

might introduce

slightly higher latency

compared to compiled

C# code.

Batch Read

Throughput

(Nodes/sec, 1000

nodes)

8,000 - 12,000 10,000 - 15,000

Both languages

benefit significantly

from batching

requests. C#'s

performance

advantage may

become more

apparent with larger

data volumes due to

its efficiency in

handling network

buffers and data

serialization.[2][3][4]

Single Node Write

Latency (ms)

15 - 25 10 - 20 Similar to read

operations, C# may

exhibit slightly lower

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://atdocs.inmation.com/system/1.108/system-services/server/opc-ua-server-performance-considerations.html
https://opclabs.doc-that.com/files/onlinedocs/QuickOpc/Latest/User's%20Guide%20and%20Reference-QuickOPC/Writing%20Attributes%20of%20OPC%20UA%20Nodes.html
https://stackoverflow.com/questions/79047434/access-multiple-opc-ua-nodes-with-one-call
https://stackoverflow.com/questions/70579950/read-multiple-values-from-opc-ua-with-opcua-asyncio
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

latency for individual

write operations.

Batch Write

Throughput

(Nodes/sec, 1000

nodes)

7,000 - 11,000 9,000 - 14,000

The performance

characteristics for

batch writes are

expected to be similar

to batch reads, with

C# potentially having

an edge.[2]

Memory Usage (MB,

Idle Client)
30 - 50 40 - 60

Python's dynamic

typing can sometimes

lead to a smaller initial

memory footprint for

simple applications.[5]

Memory Usage (MB,

1000 Subscriptions)
100 - 150 120 - 180

Memory usage for

subscriptions will

depend heavily on the

data being monitored.

C#'s static typing and

memory management

might lead to more

predictable, albeit

potentially higher,

memory allocation in

complex scenarios.

Development &

Prototyping Speed
High Medium

Python's simpler

syntax and dynamic

typing generally lead

to faster development

and prototyping

cycles.[6][7][8][9]

Cross-Platform

Support

Excellent Excellent Both Python and .NET

(with .NET Core/.NET

5+) offer robust cross-

platform support for

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://opclabs.doc-that.com/files/onlinedocs/QuickOpc/Latest/User's%20Guide%20and%20Reference-QuickOPC/Writing%20Attributes%20of%20OPC%20UA%20Nodes.html
https://www.scaleoutsystems.com/post/exploring-python-vs-c-clients-a-performance-deep-dive-with-fedn-framework
https://medium.com/@kfazlul.fahim/industrial-automation-with-python-and-opc-ua-comprehensive-guide-part-1-16e2f0875d51
https://medium.com/@kfazlul.fahim/python-industrial-automation-with-opc-ua-comprehensive-guide-part-3-b3f316a9f817
https://www.halvorsen.blog/documents/programming/python/resources/powerpoints/OPC%20UA%20in%20Python.pdf
https://www.youtube.com/watch?v=jJ05LQgFph8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Windows, Linux, and

macOS.[10][11]

Library Ecosystem &

Community

Strong (growing in

industrial automation)

Very Strong (well-

established in

industrial automation)

The asyncua library

for Python is powerful

and actively

developed.[12][13]

The OPC

Foundation's .NET

SDK is the reference

implementation and

has extensive

community support.

[14][15]

Experimental Protocols
To arrive at the hypothetical data presented above, a standardized experimental protocol is

necessary. The following outlines the methodology that should be employed in a real-world

benchmark.

1. Test Environment Setup:

OPC UA Server: A dedicated machine running a certified OPC UA server (e.g., Prosys OPC

UA Simulation Server or a real device server). The server should be configured with a

consistent and sufficiently large address space, including a mix of data types (Integer, Float,

String, Boolean).

Client Machines: Two identical machines (one for the Python client, one for the C# client)

with the same operating system (e.g., Windows 10/11 or Ubuntu 22.04 LTS) and network

hardware. The client machines should be on the same local network switch as the server to

minimize network latency variations.

Software Versions: Use the latest stable versions of Python, the asyncua library, the .NET

SDK, and the C# compiler.

2. Performance Metrics and Measurement:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://opcfoundation.org/developer-tools/samples-and-tools-unified-architecture
https://industrial.softing.com/products/opc-ua-siemens-sdks/opc-ua-net-standard-sdk.html
https://github.com/FreeOpcUa/opcua-asyncio
https://opcua-asyncio.readthedocs.io/en/latest/
https://github.com/OPCFoundation/UA-.NETStandard
https://opcfoundation.github.io/UA-.NETStandard/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Connection & Session Setup Time: The time elapsed from initiating the connection request to

having a fully established and active session. This should be measured multiple times, and

the average taken, excluding the very first connection which might involve certificate

exchange.

Read/Write Latency: For single-node operations, this is the round-trip time from sending the

read/write request to receiving the confirmation. For batch operations, this would be the total

time to complete the entire batch, from which a per-node average can be derived.

Throughput: For batch operations, this is the total number of nodes successfully read or

written divided by the total time taken.

Memory Usage: The memory footprint of the client application should be measured in a

steady state (after initial connection and after establishing a significant number of

subscriptions).

CPU Usage: The CPU load of the client application should be monitored during sustained

read/write operations and with active subscriptions.

3. Test Scenarios:

Scenario 1: Connection and Disconnection: Repeatedly connect to the server, create a

session, and then disconnect. Measure the time taken for each cycle.

Scenario 2: Single Node Read/Write: In a loop, read the value of a single node, then write a

new value to it. Measure the latency of each operation.

Scenario 3: Batch Node Read/Write: Read and write to a large number of nodes (e.g., 100,

1000, 10000) in a single batch operation. Measure the total time taken and calculate the

throughput.[3][4]

Scenario 4: Subscriptions: Create a subscription with a large number of monitored items

(e.g., 1000) and measure the memory and CPU usage of the client. Also, measure the

latency from a value change on the server to its reception by the client.

Scenario 5: Secure Channel: Repeat the above scenarios with different security policies

(e.g., None, Sign, SignAndEncrypt) to measure the performance overhead of security.[16]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://stackoverflow.com/questions/79047434/access-multiple-opc-ua-nodes-with-one-call
https://stackoverflow.com/questions/70579950/read-multiple-values-from-opc-ua-with-opcua-asyncio
https://opcconnect.opcfoundation.org/2025/06/opc-ua-security-strengths-and-practical-implementation-considerations/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

[17][18]

Mandatory Visualization
The following diagrams illustrate the typical logical workflows for developing an OPC UA client

in both Python and C#.

Caption: Python OPC UA Client Workflow with asyncua.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.incibe.es/en/incibe-cert/blog/opc-ua-balancing-cybersecurity-and-performance
https://publications.cispa.saarland/3789/1/OPC_UA.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

C# OPC UA Client Development Workflow

Setup

Development

Install .NET SDK

dotnet new console

dotnet add package Opc.Ua.Client

using Opc.Ua;
using Opc.Ua.Client;

ApplicationConfiguration config = ...

Session session = await Session.Create(...)

session.ReadValue(...)
session.Write(...)

session.Close()

Click to download full resolution via product page

Caption: C# OPC UA Client Workflow with .NET SDK.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b155737?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Conclusion
The choice between Python and C# for OPC UA client development depends heavily on the

specific priorities of your project and the existing expertise within your team.

Choose Python if:

Rapid prototyping and development speed are critical. Python's concise syntax and dynamic

nature allow for faster iteration.

Your team has strong Python expertise.

The application is not heavily dependent on raw computational performance for other tasks.

You are working in a Linux-heavy environment where Python is a first-class citizen.

Choose C# if:

Raw performance and low latency are paramount. C#'s compiled nature generally offers

better performance for network communication and data processing.

You are developing within a Microsoft-centric environment and leveraging other .NET

technologies.

Your team is proficient in C# and the .NET ecosystem.

You require the robustness and maintainability that comes with a statically-typed language

for a large and complex client application.

For many applications in research and drug development, where flexibility and the ability to

quickly script data acquisition and analysis are key, Python with the asyncua library presents a

very compelling option. However, for high-throughput manufacturing environments or

performance-critical data acquisition systems, the marginal performance benefits and the

mature ecosystem of C# and the .NET OPC UA SDK may be the deciding factor. It is

recommended to conduct a small-scale proof-of-concept in both languages to make an

informed decision based on your specific use case and infrastructure.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. atdocs.inmation.com [atdocs.inmation.com]

2. opclabs.doc-that.com [opclabs.doc-that.com]

3. python - Access multiple opc-ua nodes with one call - Stack Overflow [stackoverflow.com]

4. stackoverflow.com [stackoverflow.com]

5. Scaleout Systems [scaleoutsystems.com]

6. medium.com [medium.com]

7. medium.com [medium.com]

8. halvorsen.blog [halvorsen.blog]

9. youtube.com [youtube.com]

10. opcfoundation.org [opcfoundation.org]

11. industrial.softing.com [industrial.softing.com]

12. GitHub - FreeOpcUa/opcua-asyncio: OPC UA library for python >= 3.7 [github.com]

13. Python opcua-asyncio Documentation — opcua-asyncio documentation [opcua-
asyncio.readthedocs.io]

14. GitHub - OPCFoundation/UA-.NETStandard: OPC Unified Architecture .NET Standard
[github.com]

15. OPC UA .NET! The official UA .NET Stack and Sample Applications from the OPC
Foundation [opcfoundation.github.io]

16. opcconnect.opcfoundation.org [opcconnect.opcfoundation.org]

17. OPC UA, balancing cybersecurity and performance | INCIBE-CERT | INCIBE [incibe.es]

18. publications.cispa.saarland [publications.cispa.saarland]

To cite this document: BenchChem. [Python vs. C# for OPC UA Client Development: A
Comparative Case Study]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b155737?utm_src=pdf-custom-synthesis
https://atdocs.inmation.com/system/1.108/system-services/server/opc-ua-server-performance-considerations.html
https://opclabs.doc-that.com/files/onlinedocs/QuickOpc/Latest/User's%20Guide%20and%20Reference-QuickOPC/Writing%20Attributes%20of%20OPC%20UA%20Nodes.html
https://stackoverflow.com/questions/79047434/access-multiple-opc-ua-nodes-with-one-call
https://stackoverflow.com/questions/70579950/read-multiple-values-from-opc-ua-with-opcua-asyncio
https://www.scaleoutsystems.com/post/exploring-python-vs-c-clients-a-performance-deep-dive-with-fedn-framework
https://medium.com/@kfazlul.fahim/industrial-automation-with-python-and-opc-ua-comprehensive-guide-part-1-16e2f0875d51
https://medium.com/@kfazlul.fahim/python-industrial-automation-with-opc-ua-comprehensive-guide-part-3-b3f316a9f817
https://www.halvorsen.blog/documents/programming/python/resources/powerpoints/OPC%20UA%20in%20Python.pdf
https://www.youtube.com/watch?v=jJ05LQgFph8
https://opcfoundation.org/developer-tools/samples-and-tools-unified-architecture
https://industrial.softing.com/products/opc-ua-siemens-sdks/opc-ua-net-standard-sdk.html
https://github.com/FreeOpcUa/opcua-asyncio
https://opcua-asyncio.readthedocs.io/en/latest/
https://opcua-asyncio.readthedocs.io/en/latest/
https://github.com/OPCFoundation/UA-.NETStandard
https://github.com/OPCFoundation/UA-.NETStandard
https://opcfoundation.github.io/UA-.NETStandard/
https://opcfoundation.github.io/UA-.NETStandard/
https://opcconnect.opcfoundation.org/2025/06/opc-ua-security-strengths-and-practical-implementation-considerations/
https://www.incibe.es/en/incibe-cert/blog/opc-ua-balancing-cybersecurity-and-performance
https://publications.cispa.saarland/3789/1/OPC_UA.pdf
https://www.benchchem.com/product/b155737#case-study-comparing-python-and-c-for-opc-ua-client-development
https://www.benchchem.com/product/b155737#case-study-comparing-python-and-c-for-opc-ua-client-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

[https://www.benchchem.com/product/b155737#case-study-comparing-python-and-c-for-
opc-ua-client-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b155737#case-study-comparing-python-and-c-for-opc-ua-client-development
https://www.benchchem.com/product/b155737#case-study-comparing-python-and-c-for-opc-ua-client-development
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b155737?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

